6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine
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Overview
Description
6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H9ClFN3O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position and a fluoro-methoxyphenyl group at the N-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The 4-chloro-2-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with 2,4-dichloropyrimidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .
Scientific Research Applications
6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Biological Research: It may exert its effects by interacting with cellular targets such as proteins or nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(methylthio)pyrimidin-4-amine: Similar in structure but with a methylthio group instead of the fluoro-methoxyphenyl group.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1275995-55-5 |
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Molecular Formula |
C11H9ClFN3O |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
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